H-Gln-Arg-Pro-Arg-OH

Immunology Autophagy Inflammation

H-Gln-Arg-Pro-Arg-OH (CAS 125585-15-1), also designated by its single-letter code QRPR, is a tetrapeptide composed of glutamine, arginine, proline, and arginine. The sequence constitutes the first four amino acids at the N-terminus of the apelin-13 peptide hormone.

Molecular Formula C22H41N11O6
Molecular Weight 555.6 g/mol
Cat. No. B12368639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-Arg-Pro-Arg-OH
Molecular FormulaC22H41N11O6
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1
InChIKeyQGXHEXJEKDVBEE-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gln-Arg-Pro-Arg-OH: A Defined Bioactive Tetrapeptide for Immunomodulation, Autophagy Activation, and Cell-Based Studies


H-Gln-Arg-Pro-Arg-OH (CAS 125585-15-1), also designated by its single-letter code QRPR, is a tetrapeptide composed of glutamine, arginine, proline, and arginine [1]. The sequence constitutes the first four amino acids at the N-terminus of the apelin-13 peptide hormone [2]. The compound is classified as a bioactive food-derived peptide, originally isolated from soybean protein hydrolysates, and is primarily investigated for its immunomodulatory and autophagy-regulating properties [1].

Procurement-Specific Warning: H-Gln-Arg-Pro-Arg-OH Cannot Be Substituted with Other N-Terminal Apelin Fragments or Simple Immunomodulatory Tetrapeptides


Scientific and industrial users cannot interchangeably substitute H-Gln-Arg-Pro-Arg-OH with other apelin-derived N-terminal fragments or generic tetrapeptides. The N-terminal Gln1 residue is essential for the peptide's distinct immunomodulatory activity [1]. The analogous compound H-Arg-Pro-Arg-OH (des-Gln1-apelin-13 fragment) does not exhibit the same autophagy-activating or anti-inflammatory profile, as the specific QRPR sequence is required for recognition and activity . Similarly, the closely related tetrapeptide Gly-Gln-Pro-Arg (Rigin) stimulates phagocytosis through a distinct mechanism, making it unsuitable as a replacement for QRPR in studies focused on PI3K/AKT/mTOR-mediated autophagy [2].

Quantitative Evidence Guide for H-Gln-Arg-Pro-Arg-OH: Validated Differentiation vs. Comparators in Autophagy, Inflammation, and Phagocytosis


Autophagy Activation and Anti-Inflammatory Cytokine Suppression in LPS-Stimulated Macrophages

In LPS-induced RAW264.7 murine macrophages, QRPR (H-Gln-Arg-Pro-Arg-OH) significantly upregulates autophagy markers (PIK3, AKT, mTOR) and concurrently reduces secretion of pro-inflammatory cytokines IL-6 and TNF-α, an effect that is abrogated when autophagy is pharmacologically inhibited, confirming a direct mechanistic link [1].

Immunology Autophagy Inflammation Macrophage Biology

Inhibition of Hepatocarcinoma Cell Proliferation via TNF-α-Mediated Apoptosis

QRPR, in combination with the hexapeptide HCQRPQ, inhibits the proliferation of HepG2 human hepatocarcinoma cells by reducing TNF-α secretion and upregulating caspase-8 and caspase-3 expression, with minimal cytotoxicity to normal cells [1]. While the study does not provide IC50 values for QRPR alone, it establishes that the tetrapeptide's growth-inhibitory activity is mediated through the TNF-α pathway, a mechanism not observed with the hexapeptide alone.

Oncology Apoptosis Hepatocellular Carcinoma Cell Cycle

Phagocytosis-Stimulating Activity Relative to Tuftsin and Rigin

Early patent and primary literature documents classify QRPR as a phagocytosis-stimulating peptide, though direct quantitative comparisons are limited. The structurally similar tetrapeptide Gly-Gln-Pro-Arg (Rigin) exhibits phagocytosis stimulation equal to that of tuftsin (a known phagocytosis-stimulating peptide) in vitro [1]. QRPR is listed in functional databases as a phagocytosis-stimulating peptide derived from soybean [2]. The presence of the N-terminal Gln residue distinguishes QRPR from Arg-Pro-Arg-OH, which lacks this activity.

Immunology Phagocytosis Macrophage Function Host Defense

Integrin Binding Affinity of Extended Pentapeptide Analog EQRPR: A Class-Level Inference

The pentapeptide Glu-Gln-Arg-Pro-Arg (EQRPR), which contains the QRPR core sequence, exhibits nanomolar binding affinity to integrins α5β1 and αIIbβ3 in molecular docking simulations, with predicted Kd values of 90 nM and 180 nM, respectively [1]. This suggests that the QRPR motif may contribute to integrin recognition and anti-cancer activity, though direct experimental validation for the tetrapeptide QRPR is currently lacking.

Molecular Docking Integrin Binding Anti-Cancer Computational Chemistry

Targeted Application Scenarios for H-Gln-Arg-Pro-Arg-OH Based on Validated Differentiation Evidence


Autophagy-Dependent Anti-Inflammatory Studies in Macrophages

Use H-Gln-Arg-Pro-Arg-OH (QRPR) as a positive control or mechanistic probe in experiments investigating PI3K/AKT/mTOR-mediated autophagy and its role in attenuating LPS-induced inflammation. The peptide's established ability to upregulate autophagy markers (PIK3, AKT, mTOR) while reducing TNF-α and IL-6 secretion [1] makes it ideal for validating autophagy-inflammation crosstalk in RAW264.7 cells or primary macrophages. Researchers should include an autophagy inhibitor (e.g., 3-methyladenine) to confirm QRPR's autophagy-dependent effects.

Hepatocellular Carcinoma Cell Proliferation Inhibition and Apoptosis Induction

Employ QRPR in combination with HCQRPQ as a reference treatment for studying TNF-α-mediated growth inhibition and caspase-dependent apoptosis in HepG2 cells [1]. The peptide's minimal cytotoxicity towards normal cells enhances its utility as a selective anticancer agent model. This scenario is particularly suited for academic labs validating peptide-based hepatocellular carcinoma therapies or for CROs developing novel peptide oncology candidates.

Structure-Activity Relationship (SAR) Studies of Immunomodulatory Tetrapeptides

Leverage QRPR as a comparator in SAR panels alongside Gly-Gln-Pro-Arg (Rigin) and H-Arg-Pro-Arg-OH to dissect the contribution of the N-terminal Gln residue to immunomodulatory function [1]. QRPR's distinct autophagy-activating profile [2] contrasts with Rigin's phagocytosis-stimulating activity [1], enabling researchers to map functional divergence to specific amino acid substitutions. This application supports peptide medicinal chemistry and food-derived bioactive peptide research.

In Silico and In Vitro Validation of Minimal Integrin-Binding Motifs

Use QRPR as a core scaffold for designing and testing novel integrin antagonists. The pentapeptide EQRPR (which includes the QRPR sequence) exhibits nanomolar predicted binding to integrins α5β1 and αIIbβ3 [1], suggesting the tetrapeptide may serve as a minimal recognition motif. Researchers can synthesize QRPR and perform surface plasmon resonance (SPR) or cell adhesion assays to experimentally validate integrin binding, building upon the in silico predictions and establishing QRPR as a starting point for anti-angiogenic or anti-metastatic peptidomimetics.

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